Einecs 299-088-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 299-088-3 is a registered entry in the European chemical inventory, which catalogs substances marketed in the EU before 1981. Comparative analyses of such substances are critical for toxicological assessments, read-across predictions, and regulatory compliance .

Properties

CAS No. |

93843-10-8 |

|---|---|

Molecular Formula |

C15H33NO3 |

Molecular Weight |

275.43 g/mol |

IUPAC Name |

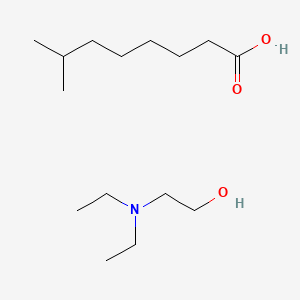

2-(diethylamino)ethanol;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C6H15NO/c1-8(2)6-4-3-5-7-9(10)11;1-3-7(4-2)5-6-8/h8H,3-7H2,1-2H3,(H,10,11);8H,3-6H2,1-2H3 |

InChI Key |

JSBARRVPDWPZCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCO.CC(C)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves the reaction of isononanoic acid with 2-(diethylamino)ethanol in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Related Compounds and Reaction Mechanisms

The search results highlight EINECS 299-290-1 (2,2'-dithiobis(benzothiazole)), a benzothiazole derivative used as a vulcanization accelerator in rubber production. Key reaction characteristics include:

-

Radical-Mediated Cross-Linking : Heating generates free radicals that initiate sulfur-based cross-linking in rubber matrices.

-

Thermal Stability : Differential scanning calorimetry (DSC) studies confirm stability during vulcanization, with optimal activity between 140–160°C.

Reaction Optimization Methodologies

Modern techniques for chemical reaction optimization, such as Design of Experiments (DoE) , are critical for industrial applications. For example:

-

Factor Analysis : Variables like temperature, reagent equivalents, and reaction time are systematically tested to maximize yield .

-

Case Study : A DoE approach improved the yield of 3,4-dihydroxymandelic acid from 20% to 90.5% by optimizing glyoxylic acid and aluminum oxide ratios .

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Nonlinear positive correlation |

| Reagent Equivalents | 2.17–2.28 (catechol:Al₂O₃) | Direct proportionality |

| Reaction Time | 0.5–3.5 min (flow) | Saturation beyond 3.0 min |

Industrial Reaction Systems

Gasification chemistry principles (e.g., water-gas shift and Boudouard reactions) emphasize the role of heterogeneous catalysis and thermal effects . These processes parallel vulcanization, where:

-

Sulfur Participation : Analogous to CO/CO₂ equilibria in gasification, sulfur in rubber vulcanization forms polysulfide bridges .

-

Kinetic Modeling : Rate laws for azetidinium ion formation in pharmaceutical synthesis illustrate how intermediate species dictate reaction pathways .

Advanced Techniques in Reaction Engineering

Electrochemical methods are emerging as sustainable alternatives:

Scientific Research Applications

Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

Mechanism of Action

The mechanism of action of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Toxicological Read-Across Validation

A RASAR model trained on 1,387 labeled compounds (e.g., REACH Annex VI substances) achieved 95% coverage of 33,000 EINECS substances, including this compound. This demonstrates that structural analogs with ≥70% Tanimoto similarity reliably predict hazards such as acute toxicity and carcinogenicity .

Property Trends Among Analogs

Q & A

Q. How can researchers ethically justify omitting certain experimental details while maintaining transparency?

- Methodological Answer : Clearly state omitted steps (e.g., proprietary catalysts) in the methods section and cite commercial sources or patents. Provide alternative protocols where possible. Use open-source platforms to share redacted information under embargo if intellectual property concerns exist .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.